molecular formula C19H17N5O6S B12468554 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide

2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B12468554
M. Wt: 443.4 g/mol
InChI Key: GBPDYHBSLZNMMF-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring an oxadiazole ring, a sulfanyl group, and various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves multiple steps

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole derivative with thiols or disulfides under suitable conditions.

    Functional Group Addition: The acetylamino and methoxy-nitrophenyl groups are added through nucleophilic substitution reactions, using appropriate reagents and catalysts.

Industrial production methods may involve optimizing these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy-nitrophenyl groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted oxadiazole derivatives with potential biological activities.

Scientific Research Applications

2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development and biological studies.

    Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar compounds to 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide include other oxadiazole derivatives, such as:

  • 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide
  • 2-(5-methyl-1,3,4-oxadiazol-2-ylthio)acetamide
  • 2-(5-nitro-1,3,4-oxadiazol-2-ylthio)acetamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C19H17N5O6S

Molecular Weight

443.4 g/mol

IUPAC Name

2-[[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C19H17N5O6S/c1-11(25)20-13-5-3-12(4-6-13)18-22-23-19(30-18)31-10-17(26)21-15-9-14(24(27)28)7-8-16(15)29-2/h3-9H,10H2,1-2H3,(H,20,25)(H,21,26)

InChI Key

GBPDYHBSLZNMMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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